molecular formula C22H30N4O2 B5292172 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide

6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide

カタログ番号: B5292172
分子量: 382.5 g/mol
InChIキー: LMTADYUARGIWPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, also known as ABT-288, is a novel and potent nicotinic acetylcholine receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, cognitive impairment, and Alzheimer's disease.

作用機序

6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a key role in cognitive function, attention, and memory. Activation of the α7 nAChR by this compound leads to the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in the regulation of cognitive function and attention.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function and working memory. In animal models, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key regulator of synaptic plasticity and cognitive function.

実験室実験の利点と制限

6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, which allows for precise modulation of neurotransmitter release and synaptic plasticity. However, this compound also has some limitations, including its potential for off-target effects and the need for careful dose optimization to avoid toxicity and side effects.

将来の方向性

There are several potential future directions for research on 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, including the development of more selective and potent α7 nAChR agonists, the investigation of the long-term effects of this compound on cognitive function and synaptic plasticity, and the exploration of its therapeutic potential in various neurological and psychiatric disorders. Additionally, the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of cognitive impairment and other disorders.

合成法

The synthesis of 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide involves several steps, including the preparation of the key intermediate 3-(4-methoxyphenyl)propylamine, which is then reacted with 6-chloronicotinoyl chloride in the presence of a base to form the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques, including NMR and mass spectrometry.

科学的研究の応用

6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, this compound has been shown to improve cognitive function and working memory in animal models of schizophrenia and Alzheimer's disease. It has also been shown to enhance attention and reduce impulsivity in animal models of attention-deficit/hyperactivity disorder (ADHD).

特性

IUPAC Name

6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-3-19-16-26(14-13-23-19)21-11-8-18(15-25-21)22(27)24-12-4-5-17-6-9-20(28-2)10-7-17/h6-11,15,19,23H,3-5,12-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTADYUARGIWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。